molecular formula C17H20ClNO6S B12416318 Fenoldopam-d4 Mesylate

Fenoldopam-d4 Mesylate

Cat. No.: B12416318
M. Wt: 405.9 g/mol
InChI Key: CVKUMNRCIJMVAR-ZHTTVBFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenoldopam-d4 Mesylate is a deuterated form of Fenoldopam Mesylate, a benzazepine derivative that acts as a selective dopamine D1 receptor agonist. It is primarily used as an antihypertensive agent for the short-term management of severe hypertension, particularly in emergency situations where rapid but reversible reduction of blood pressure is required .

Preparation Methods

The synthesis of Fenoldopam-d4 Mesylate involves the incorporation of deuterium atoms into the Fenoldopam molecule. . Industrial production methods typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Fenoldopam-d4 Mesylate undergoes various chemical reactions, including:

Scientific Research Applications

Fenoldopam-d4 Mesylate has several scientific research applications:

Mechanism of Action

Fenoldopam-d4 Mesylate exerts its effects by selectively activating dopamine D1 receptors, leading to vasodilation and a subsequent decrease in blood pressure. It binds with moderate affinity to α2-adrenoceptors but has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, or muscarinic receptors. The activation of D1 receptors stimulates adenylyl cyclase, increasing intracellular cyclic AMP levels, which results in the relaxation of vascular smooth muscle .

Comparison with Similar Compounds

Fenoldopam-d4 Mesylate is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Similar compounds include:

This compound stands out due to its selective receptor activity and improved pharmacokinetic properties, making it a valuable tool in both clinical and research settings.

Properties

Molecular Formula

C17H20ClNO6S

Molecular Weight

405.9 g/mol

IUPAC Name

9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid

InChI

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2;

InChI Key

CVKUMNRCIJMVAR-ZHTTVBFJSA-N

Isomeric SMILES

[2H]C1(CC2=C(C(=C(C=C2C(C(N1)([2H])[2H])C3=CC=C(C=C3)O)O)O)Cl)[2H].CS(=O)(=O)O

Canonical SMILES

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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